tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
CAS No.: 170491-62-0
Cat. No.: VC21289687
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170491-62-0 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3 |
| Standard InChI Key | DCUJWFJDQRXQBK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1CC=O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC1CC=O |
Introduction
Synthetic Methodologies
General Synthetic Approaches
Physicochemical Properties
Structural Properties
Based on the properties of related compounds, tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate would likely exhibit the following structural characteristics:
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A five-membered pyrrolidine ring with a N-Boc protecting group
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A 2-oxoethyl side chain at the C2 position
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Potential for rotational isomerism (rotamers) due to restricted rotation around the N-C(O) bond of the carbamate
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Chiral center at the C2 position of the pyrrolidine ring, leading to potential optical activity
Physical Properties
The physical properties of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate can be estimated based on structurally similar compounds:
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Physical state: Likely a colorless to pale yellow oil or crystalline solid
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Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol
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LogP: Estimated to be approximately 1.2-1.5, suggesting moderate lipophilicity
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Rotatable bond count: Approximately 5, indicating moderate conformational flexibility
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Hydrogen bond acceptors: 3 (carbonyl oxygens)
1H NMR Spectroscopy
The 1H NMR spectrum would likely show:
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Signals at approximately δ 4.5-4.7 ppm for the C2-H of the pyrrolidine ring
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Signals around δ 3.3-3.6 ppm for the pyrrolidine C5-H2
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Signals at approximately δ 2.8-3.0 ppm for the -CH2C(O)- group
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Complex multiplets at δ 1.7-2.2 ppm for the pyrrolidine C3-H2 and C4-H2
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A strong singlet at approximately δ 1.4-1.5 ppm (9H) for the tert-butyl group
IR Spectroscopy
Characteristic IR absorptions would include:
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Strong C=O stretching bands at approximately 1690-1740 cm-1 (carbamate and ketone)
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C-N stretching at 1150-1250 cm-1
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C-H stretching at 2850-3000 cm-1
Reactivity and Chemical Transformations
General Reactivity Patterns
The reactivity of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate would be dominated by three key functional groups:
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The ketone functionality in the oxoethyl side chain
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The carbamate (Boc) protecting group
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The pyrrolidine ring system
Each of these functional groups presents distinct opportunities for chemical transformations and derivatization.
Ketone Reactivity
The oxoethyl side chain would be expected to undergo typical ketone reactions, including:
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Nucleophilic addition reactions with hydride reagents, Grignard reagents, or organolithium compounds
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Condensation reactions with amines to form imines
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Wittig or Horner-Wadsworth-Emmons reactions to form olefins
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Aldol reactions with enolizable carbonyls
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Reduction to alcohols with NaBH4 or LiAlH4
Boc Group Transformations
The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions (typically TFA in DCM or HCl in dioxane), enabling further functionalization of the pyrrolidine nitrogen. This deprotection step is commonly employed in multi-step syntheses involving nitrogen-containing heterocycles .
Comparative Analysis with Structurally Related Compounds
Structural Analogs
Several structurally related compounds have been documented in the literature, providing valuable context for understanding the properties and potential applications of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate:
Table 2: Comparison of tert-Butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate with structural analogs
Structure-Property Relationships
The structural variations among these analogs influence their physicochemical properties and reactivity:
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The methoxy and ethoxy ester derivatives likely exhibit different hydrolytic stability compared to the ketone-containing target compound
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The hydroxymethyl analog would display greater hydrogen bonding capacity due to the presence of an OH group
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The dimethylcarbamoyl derivative introduces additional nitrogen functionality, altering the compound's hydrogen bonding characteristics and basicity
The logP values, solubility profiles, and reactivity patterns would vary systematically across this series of compounds, reflecting the impact of these structural modifications.
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